1-Chlorohexane
Overview
Description
1-Chlorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. It is a colorless liquid with an aromatic odor and is sparingly soluble in water . The chemical formula for this compound is CH₃(CH₂)₅Cl, and it has a molar mass of 120.62 g/mol .
Mechanism of Action
Target of Action
1-Chlorohexane is a halogenated aliphatic compound
Mode of Action
They become less reactive as more of their hydrogen atoms are replaced with halogen atoms . These compounds may be incompatible with strong oxidizing and reducing agents .
Pharmacokinetics
It’s known that it’s a liquid at room temperature with a boiling point of 133-134 °c . It’s insoluble in water , which suggests that it would have poor bioavailability if ingested or administered intravenously.
Result of Action
Exposure to halogenated aliphatic compounds can cause irritation and burns on the skin and eyes . Inhalation or contact with the material may cause significant irritation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . It’s also worth noting that it’s classified as a combustible liquid , indicating that it can ignite under certain conditions. Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Chlorohexane can interact with various enzymes and proteins. One such enzyme is haloalkane dehalogenase, which catalyzes the conversion of 1-haloalkane to a primary alcohol and a halide . This interaction involves the displacement of the chlorine atom in this compound by a hydroxyl group derived from water .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme haloalkane dehalogenase . This enzyme catalyzes an SN2 reaction, where the chlorine atom in this compound is displaced by a hydroxyl group, forming a primary alcohol and releasing a chloride ion .
Metabolic Pathways
This compound is likely to be involved in the metabolic pathway catalyzed by haloalkane dehalogenase . This enzyme catalyzes the conversion of 1-haloalkanes to primary alcohols, which can then be further metabolized by the cell .
Preparation Methods
1-Chlorohexane can be synthesized through several methods:
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Synthetic Routes and Reaction Conditions
Reaction with Hydrochloric Acid: One common method involves reacting hexyl alcohol with hydrochloric acid.
Reaction with Thionyl Chloride: Another method involves the reaction of hexyl alcohol with thionyl chloride. This reaction is performed in a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel.
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Industrial Production Methods
Chemical Reactions Analysis
1-Chlorohexane undergoes various chemical reactions, including:
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Substitution Reactions
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Oxidation and Reduction Reactions
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Elimination Reactions
Scientific Research Applications
1-Chlorohexane has several applications in scientific research:
Comparison with Similar Compounds
1-Chlorohexane can be compared with other similar compounds such as:
1-Fluorohexane: Prepared by reacting this compound with potassium fluoride.
1-Bromohexane: Another halogenated hexane, where the chlorine atom is replaced by a bromine atom.
1-Iodohexane: Similar to this compound but with an iodine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
1-chlorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRVZFYXUZQSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
Record name | 1-CHLOROHEXANE | |
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DSSTOX Substance ID |
DTXSID1060265 | |
Record name | 1-Chlorohexane | |
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Molecular Weight |
120.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobil, clear liquid., Mobile liquid; [Merck Index] | |
Record name | 1-CHLOROHEXANE | |
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Record name | 1-Chlorohexane | |
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Flash Point |
95 °F (NFPA, 2010) | |
Record name | 1-CHLOROHEXANE | |
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Vapor Pressure |
9.37 [mmHg] | |
Record name | 1-Chlorohexane | |
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CAS No. |
544-10-5, 25495-90-3, 70776-07-7 | |
Record name | 1-CHLOROHEXANE | |
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Record name | 1-Chlorohexane | |
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Record name | 1-Chlorohexane | |
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Record name | Hexane, chloro- | |
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Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |
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Record name | Hexane, 1-chloro- | |
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Record name | 1-Chlorohexane | |
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Record name | 1-chlorohexane | |
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Record name | 1-CHLOROHEXANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chlorohexane?
A1: The molecular formula of this compound is C6H13Cl, and its molecular weight is 120.62 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have reported various spectroscopic data for this compound, including infrared (IR) spectra, nuclear magnetic resonance (NMR) spectra (both 1H and 13C), and mass spectra. These techniques provide insights into the compound's structure, bonding, and vibrational modes. [, ]
Q3: How does the relative permittivity of this compound change with temperature?
A3: The relative permittivity of this compound decreases with increasing temperature. This data is useful for understanding the compound's behavior as a solvent at different temperatures. []
Q4: Is this compound miscible with other solvents?
A4: Yes, this compound is miscible with many organic solvents, including alkanes, chloroalkanes, and aromatic compounds. This miscibility makes it a versatile solvent for various chemical reactions and processes. [, , , , , ]
Q5: How does the chain length of 1-chloroalkanes influence their excess molar volumes when mixed with heptane and decane?
A5: Research shows that the excess molar volume of mixtures containing 1-chloroalkanes, heptane, and decane decreases as the chain length of the 1-chloroalkane increases. []
Q6: Can the speed of sound in this compound be used to derive other thermophysical properties?
A6: Yes, measurements of the speed of sound in this compound, along with density data, allow for the calculation of properties such as isentropic compressibility, isobaric thermal expansion coefficient, isothermal compressibility, and internal pressure. []
Q7: What type of reactions can this compound undergo?
A7: this compound, like other haloalkanes, can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals. [, ]
Q8: Can this compound be dehalogenated enzymatically?
A8: Yes, certain bacterial species, like Arthrobacter sp., possess enzymes called haloalkane dehalogenases that can catalyze the removal of halogens from haloalkanes, including this compound. [, , ]
Q9: How does the structure of haloalkane dehalogenase relate to its substrate specificity?
A9: Studies using techniques like comparative binding energy (COMBINE) analysis have identified specific amino acid residues in haloalkane dehalogenase that are crucial for substrate binding and specificity. This information is valuable for protein engineering efforts aimed at modifying the enzyme's substrate range for biotechnological applications. []
Q10: Have computational methods been used to study the thermal decomposition of this compound?
A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of the thermal decomposition of this compound. These studies provide valuable insights into the reaction pathway and the factors influencing the reaction rate. [, ]
Q11: Can QSAR models be used to predict the properties of this compound and its derivatives?
A11: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structure of this compound and its derivatives with their physicochemical properties and biological activities. These models help predict the behavior and potential applications of these compounds. []
Q12: How does the length of the alkyl chain in 1-chloroalkanes affect their interaction with haloalkane dehalogenase?
A12: Research indicates that the length of the alkyl chain in 1-chloroalkanes can influence their binding affinity to haloalkane dehalogenase. For instance, mutations in the cap domain of the enzyme from Xanthobacter autotrophicus enabled it to better accommodate and dehalogenate longer chain 1-chloroalkanes like this compound. []
Q13: Does the type of halogen atom influence the reactivity of haloalkanes?
A13: Yes, the reactivity of haloalkanes in various reactions is influenced by the type of halogen atom. Generally, the reactivity order is I > Br > Cl > F. This difference in reactivity is attributed to factors like bond strength and leaving group ability of the halide ion. []
Q14: What is known about the toxicity of this compound?
A14: this compound has been shown to exhibit mutagenicity in some in vitro assays. [] Animal studies have also been conducted to assess its potential genotoxicity in vivo. []
Q15: Are there any regulatory guidelines regarding the use and disposal of this compound?
A15: Yes, due to its potential environmental and health impacts, the use and disposal of this compound are subject to regulations. Safety data sheets (SDS) provide crucial information on safe handling, storage, and disposal procedures. []
Q16: How is this compound analyzed and quantified?
A16: Common analytical techniques for the detection and quantification of this compound include gas chromatography (GC) and mass spectrometry (MS). []
Q17: What is the environmental fate of this compound?
A17: this compound can be released into the environment through various industrial processes. Its fate in the environment is influenced by factors such as volatilization, biodegradation, and photodegradation. Research on its environmental impact and degradation pathways is crucial for developing effective mitigation strategies. []
Q18: Has this compound been studied in the context of positron annihilation?
A18: Yes, this compound has been used as a model compound in studies investigating positron annihilation in molecules. These studies provide valuable insights into fundamental physical processes and the interaction of positrons with matter. [, ]
Q19: Have any alternative compounds been investigated for applications where this compound is currently used?
A20: Yes, research into greener and more sustainable alternatives to this compound is ongoing, driven by concerns about its toxicity and environmental impact. These efforts involve exploring alternative solvents, catalysts, and synthetic routes. []
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